

Application Note: In Vivo Animal Models for Avibactam Sodium Hydrate Studies

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Compound of Interest

Compound Name: Avibactam sodium hydrate

Cat. No.: B1574185

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Abstract & Scientific Rationale

Avibactam is a non-beta-lactam beta-lactamase inhibitor (BLI) of the diazabicyclooctane (DBO) class. Unlike clavulanic acid or tazobactam, it inhibits beta-lactamases (Ambler class A, C, and some D) via a covalent, reversible mechanism (recyclization).

Critical Experimental Constraint: Avibactam lacks intrinsic antibacterial activity at clinically relevant concentrations. Therefore, all in vivo models described herein are combination studies (typically with Ceftazidime, Aztreonam, or Ceftaroline).

The primary objective of these in vivo models is not merely to establish "efficacy" but to define the Pharmacokinetic/Pharmacodynamic (PK/PD) Index. For Avibactam, the driver of efficacy is the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration (%)

).[1][2]

Compound Preparation & Formulation

Target Compound: **Avibactam Sodium Hydrate** CAS: 2938989-90-1 (Hydrate form) / 1192491-61-4 (Anhydrous Sodium salt)

Molecular Weight Correction

Researchers often overlook the stoichiometry of the salt and hydrate forms, leading to under-dosing.

- Avibactam (Free Acid): MW ~265.2 g/mol
- Avibactam Sodium (Anhydrous): MW ~287.2 g/mol [3]
- **Avibactam Sodium Hydrate**: MW ~306.25 g/mol (varies by hydration state, verify CoA)

Correction Factor (CF):

Calculate doses based on the Free Acid equivalents (FAE) to align with clinical literature.

Vehicle & Solubility

Avibactam sodium is highly water-soluble (>50 mg/mL).

- Preferred Vehicle: 0.9% Sterile Saline (NaCl) or Phosphate Buffered Saline (PBS).
- Stability: Aqueous solutions are stable for <24 hours at 4°C. Prepare fresh daily.
- Formulation Protocol:
 - Weigh **Avibactam Sodium Hydrate** powder.
 - Add 80% of calculated volume of sterile saline.
 - Vortex gently until dissolved (solution should be clear/colorless).
 - QS (quantity sufficient) to final volume.
 - Filter sterilize (0.22 µm PVDF) if IV administration is intended.

Pharmacokinetic (PK) Characterization

Before efficacy modeling, the specific PK profile in the mouse strain (e.g., CD-1 or BALB/c) must be established to determine the Dose Fractionation schedule. Avibactam has a short half-life in mice (

hours) compared to humans (hours). hours).

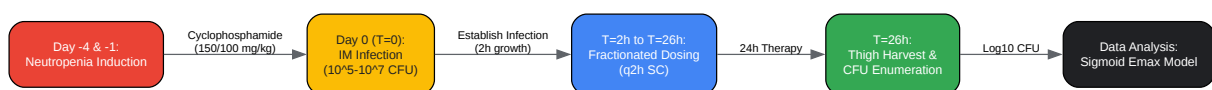
Required PK Parameter Set:

- (Peak concentration)
- (Area Under Curve)[4]
- (Half-life)
- Protein Binding: Murine plasma protein binding for Avibactam is low (~0–10%), meaning Total Concentration Free Concentration.

Protocol A: Neutropenic Thigh Infection Model (The Gold Standard)

This model minimizes host immunity, forcing the antibiotic combination to do the heavy lifting. It is the FDA-preferred model for determining PK/PD targets.

Workflow Diagram



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Caption: Workflow for the murine neutropenic thigh infection model, highlighting the critical timing of immunosuppression and fractionated dosing.

Detailed Methodology

Step 1: Animals & Immunosuppression[4][5]

- Animals: Female CD-1 mice (20–25g).
- Induction: Intraperitoneal (IP) injection of Cyclophosphamide.
 - Day -4: 150 mg/kg.
 - Day -1: 100 mg/kg.
- Validation: Neutrophil counts should be <100 cells/mm³ on Day 0.

Step 2: Bacterial Inoculum Preparation

- Grow challenge strain (e.g., *K. pneumoniae* KPC-2 or *P. aeruginosa* AmpC) to log phase (OD₆₀₀ ~0.3).
- Dilute in sterile saline to approx.

CFU/mL.
- Keep inoculum on ice to prevent overgrowth.

Step 3: Infection (Time = 0)

- Inject 0.1 mL of inoculum into the posterior thigh muscle (IM).
- Target Load:

CFU/thigh.
- Baseline Control: Sacrifice 3 mice at T=2h (start of therapy) to establish the baseline bacterial burden.

Step 4: Dosing Regimen (The Critical Step)

- Route: Subcutaneous (SC) is preferred over IP for PK stability.
- Frequency: Due to the short

of Avibactam in mice, q2h (every 2 hours) dosing is required to mimic human exposure profiles or to maintain

.

- Dose Fractionation: Administer the partner drug (e.g., Ceftazidime) at a fixed efficacious dose, and vary the Avibactam dose (e.g., 1, 4, 16, 64 mg/kg/day fractionated q2h).

Step 5: Harvest (T=26h)

- Euthanize mice via CO2 asphyxiation.
- Aseptically remove thigh muscles.
- Homogenize in 10 mL sterile saline.
- Serially dilute and plate on nutrient agar. Incubate overnight.

Protocol B: Murine Pneumonia (Lung) Model

This model assesses efficacy in Epithelial Lining Fluid (ELF) penetration, crucial for hospital-acquired pneumonia (HAP) indications.

Key Differences from Thigh Model

Parameter	Thigh Model	Lung Model
Inoculation Route	Intramuscular (IM)	Intranasal (IN)
Anesthesia	Not required for IM	Mandatory (Isoflurane)
PK Compartment	Plasma/Tissue	Plasma/ELF
Threshold ()	~1.0 mg/L	~1.0 - 2.0 mg/L (ELF penetration varies)

Methodology

- Anesthesia: Lightly anesthetize mice with Isoflurane (drop jar or vaporizer).

- Inoculation: Suspend mice vertically. Instill 50 μ L of bacterial suspension (CFU/mL) into the nares. Allow aspiration.
- Treatment: Begin therapy 2 hours post-infection (q2h SC dosing).
- Harvest:
 - Euthanize mice.
 - Aseptically remove lungs.
 - Homogenize, dilute, and plate.

Data Analysis & PK/PD Integration[6][7][8]

The Emax Model

Plot the change in bacterial density (

CFU from baseline) against the PK/PD index.

- : Observed effect (log kill).
- : Maximum kill (usually 2-3 logs).
- : Exposure index required for 50% of maximal effect.[6]

Determining the Target ()

For Avibactam, the index is %

(Time free drug concentration exceeds Threshold).

- Unlike antibiotics where the target is the MIC, Avibactam's target is a fixed concentration () required to inhibit the specific beta-lactamase.
- Standard

Values:

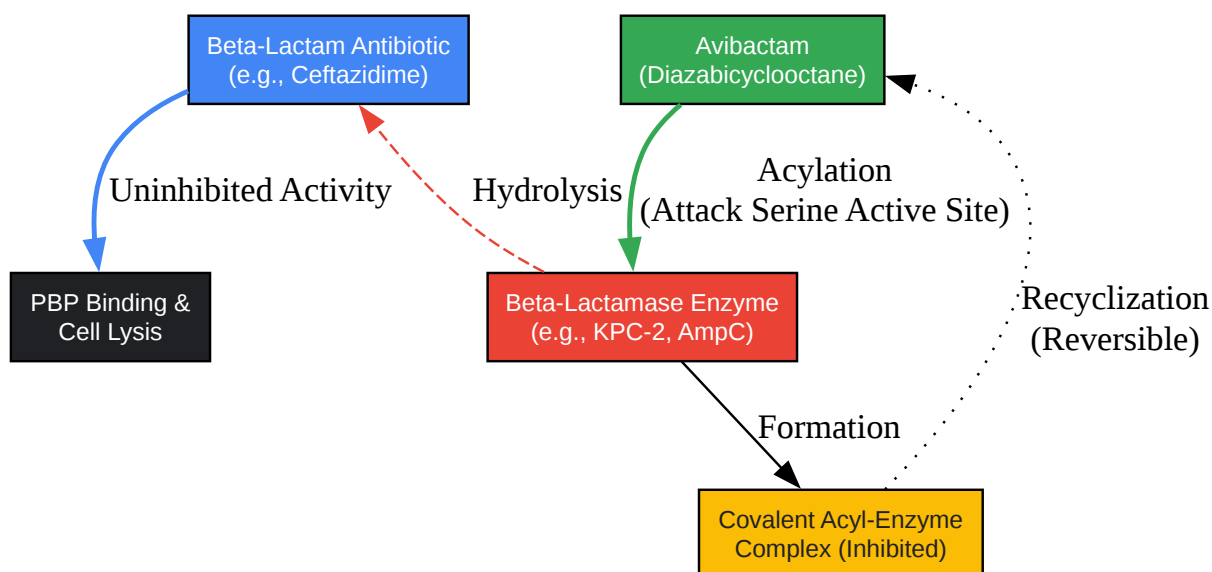
- Enterobacteriaceae (KPC/ESBL):

mg/L.

- *P. aeruginosa*:

mg/L.

Mechanism of Action Visualization



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Caption: Mechanism of Action: Avibactam covalently binds beta-lactamases, protecting the partner antibiotic from hydrolysis.[1]

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